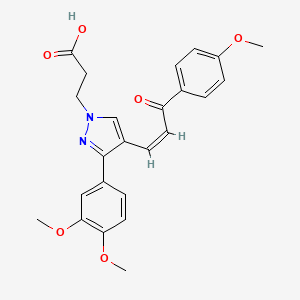
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling and is a validated target in B-cell malignancies.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
Thiophenylhydrazonoacetates in Heterocyclic Synthesis :
- The synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters involves coupling processes that yield a variety of heterocyclic derivatives. This method highlights the utility of sulfur-containing compounds in generating diverse heterocycles, a principle that might apply to the synthesis and reactivity of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide (Mohareb et al., 2004).
Catalyst-Free Synthesis of Benzamide Derivatives :
- A novel class of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives was synthesized through 1,3-dipolar cycloaddition, demonstrating a catalyst-free approach to complex molecules. This example illustrates the potential for innovative synthesis routes that could be relevant to the target compound (Liu et al., 2014).
Diversity-Oriented Synthesis of Substituted Tetrahydropyrones :
- The oxidative carbon-hydrogen bond activation reaction facilitated the synthesis of a library of substituted tetrahydropyrones. Such methodologies might be adaptable for functionalization or derivatization of compounds like N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide, enhancing its application scope (Zaware et al., 2011).
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)22-12-3-1-11(2-4-12)14(20)19-7-10-23-13-5-8-21-9-6-13/h1-4,13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSENTYLHUPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

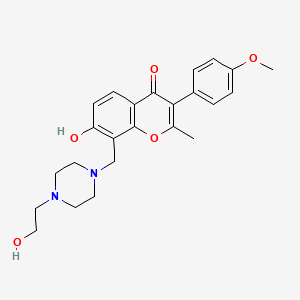

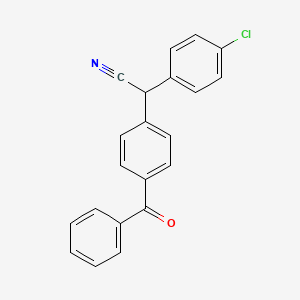
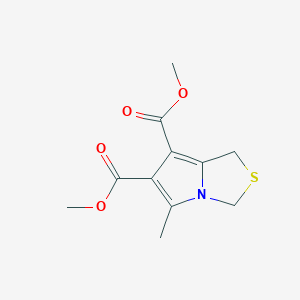
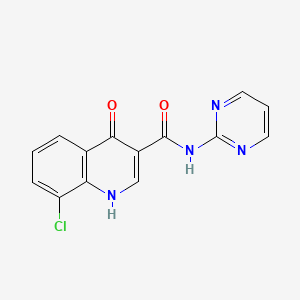

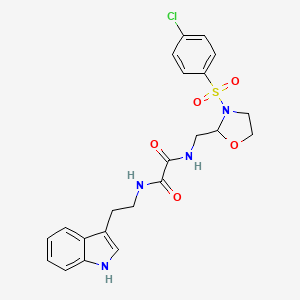
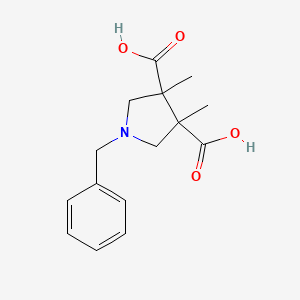
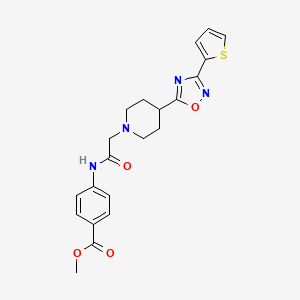
![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)
![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)
